3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 911112-17-9
VCID: VC11722016
InChI: InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H
SMILES: C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F
Molecular Formula: C14H6F6IN3
Molecular Weight: 457.11 g/mol

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 911112-17-9

Cat. No.: VC11722016

Molecular Formula: C14H6F6IN3

Molecular Weight: 457.11 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine - 911112-17-9

Specification

CAS No. 911112-17-9
Molecular Formula C14H6F6IN3
Molecular Weight 457.11 g/mol
IUPAC Name 3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H
Standard InChI Key YRPVGIMGVYEDER-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of this compound is C₁₅H₈F₅IN₃, with a molecular weight of 439.12 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fusing pyrazole and pyrimidine rings. Key substituents include:

  • Iodine at position 3, enhancing electrophilic reactivity for further functionalization .

  • Difluoromethyl at position 7, contributing to metabolic stability and lipophilicity .

  • 3-Trifluoromethylphenyl at position 5, a hydrophobic group known to improve target binding affinity .

The compound’s 2D and 3D structural depictions highlight planar geometry at the pyrimidine ring and steric bulk from the trifluoromethylphenyl group, which may influence intermolecular interactions .

Synthesis Methodologies

One-Pot Multicomponent Reactions

A robust approach for pyrazolo[1,5-a]pyrimidine synthesis involves one-pot cyclocondensation of β-enaminones with NH-5-aminopyrazoles. Castillo et al. demonstrated that microwave-assisted reactions between β-enaminones and aminopyrazoles in 1,2-dichloroethane yield 3-halopyrazolo[1,5-a]pyrimidines in 89–96% yields . For the target compound, sequential iodination using N-iodosuccinimide (NIS) at room temperature enables regioselective substitution at position 3 .

Solvent and Catalyst Optimization

Morabia and Naliapara reported a water-based synthesis using boric acid as a catalyst, achieving pyrazolo[1,5-a]pyrimidines at reflux conditions . While this method emphasizes eco-friendliness, the microwave-assisted protocol by Castillo et al. offers superior efficiency (<30 minutes) and scalability .

Table 1: Comparative Synthesis Conditions

MethodReactantsCatalyst/SolventYield (%)Time
Microwave-assisted β-Enaminones, NH-5-aminopyrazoles1,2-Dichloroethane89–9620–30 minutes
Aqueous reflux 5-Amino-N-cyclohexylpyrazoleBoric acid/water70–854–6 hours

Structural and Computational Insights

X-ray Crystallography

Although no X-ray data exists for the exact compound, related structures show that the pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, while the 3-iodo and 5-aryl groups induce steric hindrance, potentially limiting π-π stacking .

DFT Calculations

Density functional theory (DFT) studies on analogous molecules predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electron mobility. The iodine atom’s polarizable electron cloud facilitates charge-transfer interactions, as seen in DNA binding assays .

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